4,4'-(2,5-Dimethyl-1,4-phenylene)bis(1H-pyrazole)
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Overview
Description
4,4’-(2,5-Dimethyl-1,4-phenylene)bis(1H-pyrazole) is an organic compound with the molecular formula C₁₄H₁₄N₄ It is characterized by the presence of two pyrazole rings attached to a central phenylene group, which is substituted with two methyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(2,5-Dimethyl-1,4-phenylene)bis(1H-pyrazole) typically involves the condensation of 2,5-dimethyl-1,4-phenylenediamine with hydrazine derivatives. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,4’-(2,5-Dimethyl-1,4-phenylene)bis(1H-pyrazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents or nucleophiles in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole compounds.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4,4’-(2,5-Dimethyl-1,4-phenylene)bis(1H-pyrazole) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks and polymers.
Mechanism of Action
The mechanism of action of 4,4’-(2,5-Dimethyl-1,4-phenylene)bis(1H-pyrazole) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties. Additionally, its pyrazole rings can interact with biological macromolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4,4’-(1,4-Phenylene)bis(1H-pyrazole): Lacks the methyl groups on the phenylene ring, resulting in different chemical and physical properties.
4,4’-(3,5-Dimethyl-1,4-phenylene)bis(1H-pyrazole): Similar structure but with methyl groups at different positions, leading to variations in reactivity and applications.
Uniqueness: 4,4’-(2,5-Dimethyl-1,4-phenylene)bis(1H-pyrazole) is unique due to the specific positioning of the methyl groups on the phenylene ring, which influences its chemical reactivity and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various fields of research.
Properties
IUPAC Name |
4-[2,5-dimethyl-4-(1H-pyrazol-4-yl)phenyl]-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-9-3-14(12-7-17-18-8-12)10(2)4-13(9)11-5-15-16-6-11/h3-8H,1-2H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAARFVNNKNJOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CNN=C2)C)C3=CNN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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